molecular formula C20H18N2O B239629 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide

2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide

货号 B239629
分子量: 302.4 g/mol
InChI 键: MOSXSCOEPKFENN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has been extensively studied for its potential use in cancer treatment.

作用机制

BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes. 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway. Inhibition of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide leads to the accumulation of DNA damage, which can ultimately result in cell death. BMN-673 has been shown to be more potent and selective than other 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
BMN-673 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In clinical trials, BMN-673 has demonstrated promising results in patients with advanced solid tumors, including breast, ovarian, and pancreatic cancer.

实验室实验的优点和局限性

BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes, which makes it a valuable tool for studying the role of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide in DNA repair and cancer biology. However, like other small molecule drugs, BMN-673 has some limitations for lab experiments. It can be difficult to obtain sufficient quantities of the drug for in vitro and in vivo studies, and its high potency may require special handling and safety precautions.

未来方向

BMN-673 has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. However, there are still many questions that need to be addressed in future research. Some of the future directions for BMN-673 research include:
1. Identification of biomarkers that can predict response to BMN-673 treatment in different types of cancer.
2. Development of combination therapies that can enhance the efficacy of BMN-673 in cancer treatment.
3. Investigation of the role of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide inhibitors in the treatment of other diseases, such as neurodegenerative disorders.
4. Optimization of the synthesis and formulation of BMN-673 for improved pharmacokinetics and efficacy.
In conclusion, BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BMN-673 in cancer treatment and other areas of medicine.

合成方法

BMN-673 can be synthesized using a multi-step process involving the coupling of 2-bromo-4'-nitrobiphenyl with 5-methyl-2-pyridinylamine, followed by reduction of the nitro group and acetylation of the resulting amine. The final product is obtained after purification by column chromatography.

科学研究应用

BMN-673 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. The drug works by targeting the 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes, which are involved in DNA repair. By inhibiting 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide, BMN-673 can induce DNA damage and cell death in cancer cells, while sparing normal cells.

属性

产品名称

2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide

分子式

C20H18N2O

分子量

302.4 g/mol

IUPAC 名称

N-(5-methylpyridin-2-yl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H18N2O/c1-15-7-12-19(21-14-15)22-20(23)13-16-8-10-18(11-9-16)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,21,22,23)

InChI 键

MOSXSCOEPKFENN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

规范 SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

溶解度

5.7 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。